1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl- 1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl-
Brand Name: Vulcanchem
CAS No.: 35401-80-0
VCID: VC18528283
InChI: InChI=1S/C15H14N4/c1-19-15(13-10-6-3-7-11-13)17-16-14(18-19)12-8-4-2-5-9-12/h2-11H,1H3,(H,16,18)
SMILES:
Molecular Formula: C15H14N4
Molecular Weight: 250.30 g/mol

1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl-

CAS No.: 35401-80-0

Cat. No.: VC18528283

Molecular Formula: C15H14N4

Molecular Weight: 250.30 g/mol

* For research use only. Not for human or veterinary use.

1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl- - 35401-80-0

Specification

CAS No. 35401-80-0
Molecular Formula C15H14N4
Molecular Weight 250.30 g/mol
IUPAC Name 2-methyl-3,6-diphenyl-1H-1,2,4,5-tetrazine
Standard InChI InChI=1S/C15H14N4/c1-19-15(13-10-6-3-7-11-13)17-16-14(18-19)12-8-4-2-5-9-12/h2-11H,1H3,(H,16,18)
Standard InChI Key NWSLGTNNYUDULG-UHFFFAOYSA-N
Canonical SMILES CN1C(=NN=C(N1)C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, 1,4-dihydro-1-methyl-3,6-diphenyl-1,2,4,5-tetrazine, reflects its core structure: a six-membered ring containing four nitrogen atoms (positions 1, 2, 4, and 5) with partial saturation at the 1,4-positions . The methyl group occupies position 1, while phenyl groups are attached to positions 3 and 6 (Figure 1). Its molecular formula is C15H14N4, with a molecular weight of 250.303 g/mol . Unlike fully aromatic tetrazines, the dihydro modification introduces distinct electronic and steric properties, influencing reactivity in cycloaddition reactions .

Table 1: Fundamental Chemical Data

PropertyValueSource
CAS Registry Number35401-80-0
Molecular FormulaC15H14N4
Molecular Weight250.303 g/mol
Physical StateLiquid
Assay Purity≥99.0%

Physicochemical Properties

Solubility and Reactivity

Limited solubility data exist, but its liquid state at room temperature suggests moderate polarity. Analogous tetrazines display solubility in chloroform (e.g., 25 mg/mL for 3,6-diphenyl-1,2,4,5-tetrazine) , though the methyl group in this derivative may enhance lipophilicity. The pKa of similar tetrazines is approximately 0.36, indicating weak acidity , but the dihydro modification likely alters protonation behavior.

Applications in Research

Cycloaddition Chemistry

Tetrazines are renowned for inverse electron-demand Diels-Alder (IEDDA) reactions with strained dienophiles (e.g., trans-cyclooctenes) . While the parent 3,6-diphenyltetrazine participates in these reactions with tunable kinetics , the dihydro-methyl variant’s reduced aromaticity may modulate reactivity. Preliminary studies suggest dihydrotetrazines serve as intermediates in catalytic cycles or as precursors to stabilized radicals, though experimental validation is pending .

Materials Science

The electron-deficient nature of tetrazines facilitates applications in conductive materials. Density functional theory (DFT) studies on 3,6-diphenyltetrazine reveal charge transport properties suitable for molecular electronics . Introducing a methyl group could sterically hinder packing or enhance solubility in polymer matrices, making this derivative a candidate for organic semiconductors.

SupplierPurityQuantityPrice
Chemlyte Solutions99.0%100 g$Custom
TCI America>98.0%1 g$76

Future Directions

Further research should prioritize:

  • Synthetic Optimization: Developing scalable, high-yield routes to enable bulk production.

  • Reactivity Profiling: Systematic kinetic studies of IEDDA reactions with varied dienophiles.

  • Toxicology Studies: Acute and chronic exposure assessments to establish safety protocols.

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